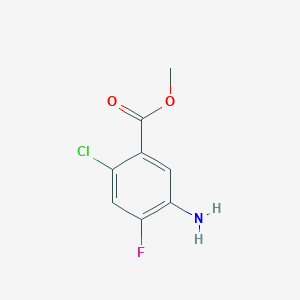

Methyl 5-amino-2-chloro-4-fluorobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-amino-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRQLIRSFYJTUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441400 | |

| Record name | Methyl 5-amino-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141772-31-8 | |

| Record name | Methyl 5-amino-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-amino-2-chloro-4-fluorobenzoate

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of Methyl 5-amino-2-chloro-4-fluorobenzoate, a key intermediate in the synthesis of agrochemicals. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₇ClFNO₂.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 141772-31-8 | [1][2][3][4] |

| Molecular Formula | C₈H₇ClFNO₂ | [3][4] |

| Molecular Weight | 203.6 g/mol | [3][4] |

| Appearance | White to off-white powder | [3] |

| Melting Point | Data not available | [5] |

| Boiling Point | Data not available | [5][6] |

| Solubility | Data not available | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data |

| ¹H NMR (400MHz, CDCl₃) | δ 7.32 (d, J=9.2Hz, 1H), 7.10 (d, J=10.4Hz, 1H), 3.90 (s, 3H)[4] |

| ¹³C NMR | Data not available |

| Infrared (IR) Spectroscopy | Data not available |

| Mass Spectrometry (MS) | Data not available |

Synthesis Protocol

This compound can be synthesized from 2-chloro-4-fluoro-5-nitrobenzoic acid. The following is a detailed experimental protocol.

Materials and Reagents:

-

2-chloro-4-fluoro-5-nitrobenzoic acid

-

Methanol (CH₃OH)

-

Sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Water (H₂O)

-

Saturated sodium carbonate solution (Na₂CO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

Experimental Procedure:

-

A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (13.2g, 60mmol), methanol (100mL), and sulfuric acid (0.5mL) is heated to reflux for 6 hours.

-

The reaction mixture is then cooled to 25°C.

-

Ethyl acetate (200mL) and water (300mL) are added to the reaction solution.

-

The ethyl acetate layer is separated and washed with saturated sodium carbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate and filtered.

-

10% Pd/C (0.5g) is carefully added to the filtrate.

-

The mixture is hydrogenated at 1 atm for 12 hours.

-

After the reaction is complete, the mixture is filtered.

-

The solvent is removed using rotary evaporation to yield this compound (10.5g, 86% yield).[4]

Caption: Synthesis workflow for this compound.

Application in Agrochemical Synthesis

This compound is a key intermediate in the synthesis of the herbicide Saflufenacil.[3] Saflufenacil is a potent inhibitor of the enzyme protoporphyrinogen IX oxidase (PPO), which is crucial for chlorophyll and heme biosynthesis in plants.

Role in Saflufenacil Synthesis

In the synthesis of Saflufenacil, this compound serves as a building block. It undergoes a series of reactions, including reaction with ethyl trifluoroacetoacetate, to form the core structure of the herbicide.[7]

Caption: General workflow for the synthesis of Saflufenacil.

Biological Activity and Signaling Pathway

The end-product synthesized from this compound, Saflufenacil, acts as a herbicide by inhibiting the protoporphyrinogen IX oxidase (PPO) enzyme.[8]

Mechanism of PPO Inhibition

PPO is the last common enzyme in the biosynthesis of both chlorophylls and hemes. It catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of PPO by herbicides like Saflufenacil leads to the accumulation of protoporphyrinogen IX in the plant cells. This accumulated substrate leaks from the chloroplast and is rapidly oxidized by non-enzymatic processes in the cytoplasm to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates reactive oxygen species (ROS), which cause lipid peroxidation and membrane damage, ultimately leading to cell death and the herbicidal effect.[9][10]

Caption: Mechanism of Protoporphyrinogen IX Oxidase (PPO) inhibition.

Safety and Handling

For detailed safety and handling information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area.[11]

Conclusion

This compound is a valuable intermediate in the synthesis of the herbicide Saflufenacil. Its synthesis is well-documented, and its role in the formation of a potent PPO inhibitor highlights its importance in the agrochemical industry. Further research into the properties and applications of this and similar compounds could lead to the development of new and improved crop protection agents.

References

- 1. Methyl 2-chloro-4-fluoro-5-aminobenzoate [zjjtxc.com]

- 2. This compound | 141772-31-8 [sigmaaldrich.com]

- 3. kinsotech.com [kinsotech.com]

- 4. 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 141772-31-8 Name: [xixisys.com]

- 6. |141772-31-8|C8H7ClFNO2|0|有机合成-上海珂华生物有限公司 [coolpharm.com]

- 7. Preparation method of saflufenacil intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. Protoporphyrinogen Oxidase-Inhibiting Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 10. scilit.com [scilit.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to Methyl 5-amino-2-chloro-4-fluorobenzoate

CAS Number: 141772-31-8

This technical guide provides a comprehensive overview of Methyl 5-amino-2-chloro-4-fluorobenzoate, a key chemical intermediate. The information is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a substituted aromatic ester with the molecular formula C₈H₇ClFNO₂ and a molecular weight of approximately 203.6 g/mol .[1][2][3] It typically presents as a white to off-white powder.[2] Key identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 141772-31-8 | [1][4][5][6][7][8] |

| Molecular Formula | C₈H₇ClFNO₂ | [1][3][4] |

| Molecular Weight | 203.6 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥98% | [3] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Synthesis and Purification

This compound is primarily synthesized as a key intermediate in the production of the herbicide Saflufenacil.[2][7][9][10][11][12][13] The synthesis generally involves the reduction of the corresponding nitro compound, Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

Experimental Protocol: Synthesis

A common synthetic route involves the following steps:

-

Esterification: 2-chloro-4-fluoro-5-nitrobenzoic acid is esterified to its methyl ester. This can be achieved by reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid.

-

Reduction: The nitro group of the resulting Methyl 2-chloro-4-fluoro-5-nitrobenzoate is then reduced to an amino group. This transformation is typically carried out using a reducing agent like iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or through catalytic hydrogenation.

Experimental Protocol: Purification

Purification of the final product is crucial to ensure its suitability for subsequent reactions. Recrystallization is a common method for purifying solid organic compounds.

-

Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

-

Dissolution: The crude this compound is dissolved in the minimum amount of the hot solvent.

-

Decolorization (Optional): If colored impurities are present, activated charcoal can be added to the hot solution to adsorb them.

-

Filtration: The hot solution is filtered to remove any insoluble impurities and, if used, the activated charcoal.

-

Crystallization: The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and then dried under vacuum to remove any residual solvent.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns will be consistent with the substituted benzene ring structure. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the aromatic carbons (with C-F and C-Cl splitting), and the methyl carbon of the ester. |

| FT-IR | Characteristic absorption bands for the N-H stretching of the primary amine, C=O stretching of the ester, C-O stretching, and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (m/z = 203.6), along with characteristic fragmentation patterns. |

Applications in Synthesis

The primary documented application of this compound is as a crucial building block in the multi-step synthesis of Saflufenacil, a potent herbicide that acts by inhibiting the protoporphyrinogen oxidase enzyme.[9][11][12][14]

Logical Workflow: Synthesis of Saflufenacil Intermediate

The following diagram illustrates the initial steps in the synthesis of a Saflufenacil intermediate starting from this compound.

Caption: Initial steps in the synthesis of a Saflufenacil intermediate.

Role in Drug Development and Biological Pathways

While the primary established use of this compound is in the agrochemical industry, the structural motifs present in this molecule are of interest in medicinal chemistry. Substituted aminobenzoic acids and their esters are known to be important pharmacophores in a variety of therapeutic areas.[15][16][17][18] The presence of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a drug candidate, often leading to improved metabolic stability and binding affinity.[19][20]

Currently, there is limited publicly available information directly linking this compound to specific drug development programs or its interaction with defined biological signaling pathways. However, given the prevalence of fluorinated aromatic compounds in modern pharmaceuticals, it represents a potentially valuable starting material for the synthesis of novel bioactive molecules. For example, derivatives of 4-amino-3-chlorobenzoate esters have been investigated as EGFR inhibitors for their potential anticancer activity.[21] Further research may uncover novel applications for this compound and its derivatives in drug discovery.

Conceptual Pathway: From Building Block to Drug Candidate

The diagram below illustrates a conceptual workflow for how a chemical intermediate like this compound could be utilized in a drug discovery program.

Caption: Conceptual workflow for drug discovery.

Safety Information

Based on available safety data sheets, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, please refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. kinsotech.com [kinsotech.com]

- 3. This compound cas no. 141772-31-8 98%%, CasNo.141772-31-8 Win-Win chemical Co.Ltd China (Mainland) [huang.lookchem.com]

- 4. bldpharm.com [bldpharm.com]

- 5. Angene - this compound | 141772-31-8 | MFCD17168708 | AGN-PC-0N65IB [japan.angenechemical.com]

- 6. 141772-31-8 | MFCD17168708 | this compound [aaronchem.com]

- 7. usbio.net [usbio.net]

- 8. achmem.com [achmem.com]

- 9. US20250115560A1 - A new process of saflufenacil production using novel intermediates - Google Patents [patents.google.com]

- 10. CN112574126A - Preparation method of saflufenacil intermediate - Google Patents [patents.google.com]

- 11. patents.justia.com [patents.justia.com]

- 12. Saflufenacil (Ref: BAS 800H) [sitem.herts.ac.uk]

- 13. Methyl 2-chloro-4-fluoro-5-aminobenzoate [zjjtxc.com]

- 14. Saflufenacil - Wikipedia [en.wikipedia.org]

- 15. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [PDF] Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications | Semantic Scholar [semanticscholar.org]

- 18. Drug evolution: p-aminobenzoic acid as a building block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Isomeric Activity Cliffs—A Case Study for Fluorine Substitution of Aminergic G Protein-Coupled Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 5-amino-2-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 5-amino-2-chloro-4-fluorobenzoate, a key chemical intermediate. Due to the limited availability of public experimental data, this document combines confirmed chemical properties with information on its synthesis and its role in the production of the herbicide Saflufenacil. This guide is intended to be a valuable resource for professionals in research and development.

Molecular Structure and Chemical Properties

This compound is an aromatic ester. Its structure consists of a benzene ring substituted with a methyl ester group, an amino group, a chlorine atom, and a fluorine atom at positions 1, 5, 2, and 4, respectively.

Molecular Formula: C₈H₇ClFNO₂[1]

Molecular Weight: 203.6 g/mol [1]

CAS Number: 141772-31-8[1]

Appearance: White to off-white powder.[1]

A summary of key chemical identifiers is provided in the table below.

| Property | Value | Source |

| CAS Number | 141772-31-8 | [1] |

| Molecular Formula | C₈H₇ClFNO₂ | [1] |

| Molecular Weight | 203.6 g/mol | [1] |

| Synonyms | 5-Amino-2-chloro-4-fluoro-benzoic acid Methyl ester | [1] |

Synthesis

This compound is primarily used as an intermediate in the synthesis of more complex molecules, notably the herbicide Saflufenacil.[1] The synthesis of this compound typically involves the esterification of its corresponding carboxylic acid, 5-amino-2-chloro-4-fluorobenzoic acid.

A plausible synthetic route is the reduction of a nitro group to an amine, followed by esterification. The following diagram illustrates a logical workflow for its preparation.

Experimental Protocol: Esterification of 5-Amino-2-chloro-4-fluorobenzoic Acid (General Procedure)

Disclaimer: The following is a general experimental protocol for Fischer esterification and has not been specifically validated for this compound due to a lack of published specific procedures. This should be adapted and optimized by qualified personnel.

Materials:

-

5-Amino-2-chloro-4-fluorobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

To a solution of 5-Amino-2-chloro-4-fluorobenzoic acid in an excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid while cooling in an ice bath.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted):

-

Aromatic protons: Two signals in the aromatic region (approx. 6.5-7.5 ppm).

-

Amino group protons: A broad singlet (approx. 3.5-4.5 ppm).

-

Methyl ester protons: A singlet (approx. 3.8 ppm).

¹³C NMR (Predicted):

-

Carbonyl carbon: A signal in the downfield region (approx. 165-170 ppm).

-

Aromatic carbons: Multiple signals in the aromatic region (approx. 110-150 ppm).

-

Methyl ester carbon: A signal around 52 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H stretch: 3300-3500 cm⁻¹ (two bands for -NH₂)

-

C-H stretch (aromatic): 3000-3100 cm⁻¹

-

C-H stretch (aliphatic): 2850-2960 cm⁻¹

-

C=O stretch (ester): 1700-1720 cm⁻¹

-

C=C stretch (aromatic): 1500-1600 cm⁻¹

-

C-N stretch: 1250-1350 cm⁻¹

-

C-O stretch (ester): 1000-1300 cm⁻¹

-

C-Cl stretch: 600-800 cm⁻¹

-

C-F stretch: 1000-1400 cm⁻¹

Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 203 and 205 in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the entire methyl ester group (-COOCH₃).

Role in Signaling Pathways and Drug Development

This compound is a crucial intermediate in the synthesis of the herbicide Saflufenacil.[1] Saflufenacil functions by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants. The logical relationship is depicted below.

Safety and Handling

Disclaimer: A comprehensive safety profile for this compound is not publicly available. Standard laboratory safety precautions for handling chemical reagents should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable chemical intermediate with a confirmed molecular structure and a key role in the synthesis of the herbicide Saflufenacil. While detailed experimental data on its physical and spectroscopic properties are limited in the public domain, this guide provides a foundational understanding of the compound for research and development purposes. Further experimental characterization is recommended for any application.

References

A Technical Guide to the Spectroscopic Data of Methyl 5-amino-2-chloro-4-fluorobenzoate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 5-amino-2-chloro-4-fluorobenzoate. Due to the absence of experimentally acquired spectra in publicly available databases, this document presents predicted spectroscopic data for the target molecule. For comparative purposes, experimental data for the structurally related compound, Methyl 2-amino-5-chlorobenzoate, is also included. Furthermore, detailed experimental protocols for the acquisition of such spectroscopic data are provided.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for the related compound, Methyl 2-amino-5-chlorobenzoate.

Predicted Spectroscopic Data for this compound

Table 1: Predicted ¹H NMR and ¹³C NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~7.6 (d, 1H, Ar-H) | ~165 (C=O) |

| ~6.5 (d, 1H, Ar-H) | ~155 (d, C-F) |

| ~4.5 (br s, 2H, -NH₂) | ~145 (C-NH₂) |

| ~3.8 (s, 3H, -OCH₃) | ~120 (d, C-H) |

| ~115 (C-Cl) | |

| ~110 (d, C-H) | |

| ~105 (C-COOCH₃) | |

| ~52 (-OCH₃) |

Note: Predicted values are generated using standard NMR prediction algorithms and may differ from experimental values.

Table 2: Predicted Mass Spectrometry and Infrared Spectroscopy Data for this compound

| Mass Spectrometry (Predicted) | Infrared Spectroscopy (Predicted) |

| m/z | Wavenumber (cm⁻¹) |

| 203.01 (M⁺, ¹²C₈¹H₇³⁵Cl¹⁹F¹⁴N¹⁶O₂) | ~3400-3300 (N-H stretching, amine) |

| 205.01 (M⁺+2, due to ³⁷Cl isotope) | ~3000-2850 (C-H stretching, methyl) |

| ~1720 (C=O stretching, ester) | |

| ~1620 (N-H bending, amine) | |

| ~1600, 1500 (C=C stretching, aromatic) | |

| ~1250 (C-O stretching, ester) | |

| ~1100 (C-F stretching) | |

| ~800 (C-Cl stretching) |

Experimental Spectroscopic Data for Methyl 2-amino-5-chlorobenzoate

For comparative analysis, the following tables present available experimental data for the structurally similar compound, Methyl 2-amino-5-chlorobenzoate.

Table 3: Experimental ¹H NMR and ¹³C NMR Data for Methyl 2-amino-5-chlorobenzoate

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| Data not available in searched resources. | Data not available in searched resources.[1][2][3] |

| Expected Signals: | Expected Signals: |

| Singlet for -OCH₃ (~3.8 ppm) | Carbonyl carbon (~167 ppm) |

| Signals for aromatic protons (6.5-8.0 ppm) | Aromatic carbons (110-150 ppm) |

| Broad singlet for -NH₂ protons | Methyl carbon (~52 ppm) |

Table 4: Experimental Mass Spectrometry and Infrared Spectroscopy Data for Methyl 2-amino-5-chlorobenzoate

| Mass Spectrometry | Infrared Spectroscopy |

| m/z | Wavenumber (cm⁻¹) |

| Molecular Ion (M⁺): 185[1][4] | Key absorptions include N-H stretching, C=O stretching of the ester, C-N stretching, and C-Cl stretching.[1] |

| Base Peak: 153[1] | |

| Other significant peaks: 154, 185[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the characterization of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve resolution. This can be done manually or automatically.

-

Tune and match the probe for the specific nucleus being observed (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the free induction decay (FID).

-

Process the FID using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization technique and instrument sensitivity.

-

For solid samples, direct insertion probes can also be used.

-

-

Ionization:

-

Select an appropriate ionization method. For small organic molecules, Electron Ionization (EI) or Electrospray Ionization (ESI) are common.

-

EI provides extensive fragmentation, which is useful for structural elucidation.

-

ESI is a softer ionization technique that typically yields the molecular ion, which is useful for determining the molecular weight.

-

-

Mass Analysis and Detection:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid):

-

KBr Pellet Technique: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Place the sample (KBr pellet or on the ATR crystal) in the IR spectrometer's sample holder.

-

Record a background spectrum of the empty sample holder (or pure KBr pellet).

-

Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a novel or uncharacterized compound such as this compound.

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

References

Methyl 5-amino-2-chloro-4-fluorobenzoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in research and development. The information provided is based on currently available data, which is limited. All personnel handling this compound must consult the most recent Safety Data Sheet (SDS) and exercise extreme caution. A thorough risk assessment should be conducted before any use.

Introduction

Methyl 5-amino-2-chloro-4-fluorobenzoate is a substituted aromatic ester with potential applications in pharmaceutical synthesis and materials science. As with any novel or specialized chemical, a comprehensive understanding of its safety and handling protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a summary of the available safety information, recommended handling procedures, and emergency protocols.

Physicochemical Properties

Limited quantitative data regarding the physicochemical properties of this compound is publicly available. The following table summarizes the known information.

| Property | Value | Source |

| CAS Number | 141772-31-8 | [1] |

| Molecular Formula | C₈H₇ClFNO₂ | [1] |

| Molecular Weight | 203.6 g/mol | [1] |

| Synonyms | 2-fluoro-4-chloro-5-methoxycarbonylaniline, methyl 5-amino-2-chloro-4-fluoro-benzoate, QC-8649 | [2] |

Hazard Identification and Classification

As of the latest review of available safety data sheets, specific hazard classifications and GHS pictograms for this compound have not been established. The available documentation frequently states "no data available" for toxicological properties and GHS classification[2].

In the absence of specific data, it is prudent to handle this compound as potentially hazardous. Based on the safety profiles of structurally similar compounds, potential hazards may include:

-

Skin Irritation: May cause redness, itching, or inflammation upon contact.

-

Eye Irritation: May cause serious eye irritation, including redness, watering, and pain.

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

-

Harmful if Swallowed: Ingestion may lead to adverse health effects.

A comprehensive risk assessment is mandatory before handling this substance.

Experimental Protocols: Safe Handling and Storage

The following protocols are based on general best practices for handling chemical compounds with unknown hazards.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

-

Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram illustrates a logical workflow for PPE selection based on the potential hazards.

Caption: Personal Protective Equipment (PPE) selection workflow.

Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid the formation of dust and aerosols.

-

Use non-sparking tools if the compound is a combustible solid.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container.[2]

-

Keep in a cool, dry, and well-ventilated area.[2]

-

Store away from incompatible materials and foodstuffs.

Accidental Release and First Aid Measures

Accidental Release

In the event of a spill, follow these procedures:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate personal protective equipment (see section 4.2).

-

Prevent further leakage or spillage if it is safe to do so.[2]

-

Avoid generating dust.

-

Carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.

-

Clean the spill area thoroughly.

The following diagram outlines a general workflow for responding to a chemical spill.

Caption: General workflow for chemical spill response.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

-

In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

Toxicological Information

There is no specific toxicological data available for this compound in the public domain. The following table reflects this lack of information.

| Endpoint | Result |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Given the absence of data, it is crucial to minimize exposure through all routes.

Logical Relationships in Safety Procedures

The following diagram illustrates the logical flow from hazard awareness to the implementation of control measures.

Caption: Logical relationship of safety information and control measures.

Disposal Considerations

Dispose of this compound and its container in accordance with all applicable local, state, and federal regulations. Waste materials should be handled by a licensed waste disposal company. Do not allow the material to enter drains or waterways.

Conclusion

While this compound holds potential for various research and development applications, the current lack of comprehensive safety and toxicological data necessitates a highly cautious approach to its handling. Adherence to the general safety protocols outlined in this guide, including the consistent use of engineering controls and appropriate personal protective equipment, is essential for minimizing risk. All work with this compound must be preceded by a thorough, specific risk assessment conducted by qualified personnel.

References

Methyl 5-amino-2-chloro-4-fluorobenzoate: A Versatile Building Block for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-amino-2-chloro-4-fluorobenzoate is a polysubstituted aniline derivative that has emerged as a valuable and versatile synthetic building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive amino group, an ester functionality, and strategically placed halogen atoms, makes it an attractive starting material for the synthesis of complex heterocyclic scaffolds and other pharmacologically relevant molecules. The presence of chlorine and fluorine atoms can significantly influence the physicochemical properties of the final compounds, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a synthetic building block is crucial for its effective utilization in multi-step syntheses. The data for this compound is summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol [1] |

| CAS Number | 141772-31-8[1] |

| Appearance | Off-white to light yellow crystalline solid |

| Melting Point | 118-122 °C |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.32 (d, J=9.2Hz, 1H), 7.10 (d, J=10.4Hz, 1H), 3.90 (s, 3H)[1] |

| ¹³C NMR (Predicted) | δ ~52 (OCH₃), ~110-150 (Aromatic C), ~165 (C=O) |

| Infrared (IR) | ~3400-3300 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (C=O stretch), ~1620 cm⁻¹ (N-H bend), ~1250 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (MS) | m/z (M⁺) = 203.01 |

Note: Predicted ¹³C NMR and IR values are based on typical chemical shifts for the respective functional groups and data from structurally similar compounds.

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reduction of its corresponding nitro precursor, Methyl 2-chloro-4-fluoro-5-nitrobenzoate. This two-step process starts with the esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Synthetic Scheme

Caption: Synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

-

To a solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (13.2 g, 60 mmol) in methanol (100 mL), add concentrated sulfuric acid (0.5 mL) dropwise.

-

Heat the reaction mixture to reflux and maintain for 6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate (200 mL) and water (300 mL) to the reaction mixture.

-

Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain Methyl 2-chloro-4-fluoro-5-nitrobenzoate as a solid.

Step 2: Synthesis of this compound

-

Dissolve the crude Methyl 2-chloro-4-fluoro-5-nitrobenzoate from the previous step in ethyl acetate (200 mL).

-

Carefully add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (1 atm) for 12 hours at room temperature.

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound (10.5 g, 86% overall yield).[1]

Alternative Synthetic Approaches

While the reduction of the nitro-precursor is the most direct route, other methods for the synthesis of polysubstituted anilines could potentially be adapted. These include:

-

Buchwald-Hartwig Amination: Cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst. This could be a viable route if a suitably substituted aryl halide precursor is available.

-

Nucleophilic Aromatic Substitution (SNA_r): Direct amination of an activated aryl fluoride or chloride with an ammonia equivalent. The electron-withdrawing groups on the aromatic ring of a suitable precursor could facilitate this reaction.

These alternative routes may offer advantages in terms of substrate scope and functional group tolerance but often require more specialized catalysts and reaction conditions.

Application in Drug Discovery: A Building Block for Kinase Inhibitors

The structural motifs present in this compound make it an ideal starting material for the synthesis of various kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Overexpression of VEGFR-2 is implicated in the growth and metastasis of many solid tumors. Consequently, inhibitors of VEGFR-2 are a major focus of anticancer drug development. The amino group of this compound provides a convenient handle for the construction of heterocyclic cores found in many VEGFR-2 inhibitors.

Caption: Simplified VEGFR-2 signaling pathway.

Experimental Workflow and Logic

The synthesis and purification of this compound follows a standard workflow in organic synthesis. This can be visualized to better understand the sequence of operations and decision-making processes.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This compound is a highly functionalized and valuable building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its straightforward synthesis from readily available starting materials, combined with its versatile reactivity, makes it an attractive component for the construction of novel therapeutic agents. The strategic incorporation of this moiety into lead compounds, especially in the development of kinase inhibitors targeting pathways such as VEGFR-2, holds significant promise for the future of targeted cancer therapy. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this important synthetic intermediate in their research endeavors.

References

The Strategic Role of Methyl 5-amino-2-chloro-4-fluorobenzoate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 5-amino-2-chloro-4-fluorobenzoate, a strategically substituted aromatic compound, has emerged as a pivotal building block in the landscape of medicinal chemistry. Its unique arrangement of reactive functional groups—an amine, a chloro group, a fluoro group, and a methyl ester—on a benzene ring provides a versatile scaffold for the synthesis of a diverse array of complex, biologically active molecules. This technical guide delves into the core applications of this compound, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors. We will explore its synthesis, key reactions, and the biological activities of the resulting compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Physicochemical Properties

A foundational understanding of the physical and chemical characteristics of this compound is essential for its effective utilization in synthesis.

| Property | Value | Reference |

| CAS Number | 141772-31-8 | [1] |

| Molecular Formula | C₈H₇ClFNO₂ | [1] |

| Molecular Weight | 203.6 g/mol | [1] |

| Appearance | Solid | N/A |

| Melting Point | Not Reported | N/A |

| Boiling Point | Not Reported | N/A |

| Solubility | Soluble in organic solvents like ethyl acetate and methanol. | [1] |

Synthesis of the Core Scaffold

The primary synthetic route to this compound involves a two-step process starting from 2-chloro-4-fluoro-5-nitrobenzoic acid. This common pathway highlights the accessibility of this key intermediate for broader research and development.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid

A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (13.2 g, 60 mmol) in methanol (100 mL) with a catalytic amount of sulfuric acid (0.5 mL) is heated to reflux for 6 hours. After cooling to room temperature, the reaction mixture is worked up by adding ethyl acetate (200 mL) and water (300 mL). The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and filtered. The solvent is removed under reduced pressure to yield methyl 2-chloro-4-fluoro-5-nitrobenzoate.[1]

Step 2: Reduction of the Nitro Group

To a solution of the methyl 2-chloro-4-fluoro-5-nitrobenzoate intermediate in ethyl acetate, 10% Palladium on activated carbon (Pd/C) is carefully added. The mixture is then subjected to hydrogenation (H₂) at 1 atmosphere for 12 hours.[1] Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to afford this compound.[1]

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound in medicinal chemistry lies in its role as a precursor for the synthesis of heterocyclic compounds, most notably quinazolines. The quinazoline scaffold is a "privileged structure" found in numerous approved kinase inhibitors targeting signaling pathways implicated in cancer.

The Quinazoline Core: A Gateway to Kinase Inhibition

The synthesis of the quinazoline ring system from anthranilic acid derivatives like this compound is a well-established strategy. The process typically involves cyclization with a formamide source to construct the pyrimidine ring fused to the benzene ring.

Targeting the Epidermal Growth Factor Receptor (EGFR)

Derivatives of substituted aminobenzoates are instrumental in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors. These inhibitors are a cornerstone of targeted cancer therapy, particularly in non-small cell lung cancer (NSCLC).

One notable example involves the synthesis of novel 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors. While not starting from the exact title compound, the principles are directly applicable. These studies demonstrate that the substituted aniline core is crucial for potent biological activity.

Quantitative Data: Anticancer Activity of Related EGFR Inhibitors

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a series of hydrazine-1-carbothioamide derivatives synthesized from a related 4-amino-3-chloro benzoate ester against various human cancer cell lines.

| Compound | A549 (Lung Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | Reference |

| N5a | 1.12 ± 0.08 | 2.31 ± 0.15 | 3.17 ± 0.21 | [2] |

| Erlotinib (Control) | 4.87 ± 0.32 | 7.23 ± 0.51 | 9.84 ± 0.76 | [2] |

These results indicate that derivatives synthesized from this class of building blocks can exhibit potent anticancer activity, surpassing that of the established EGFR inhibitor, Erlotinib, in these cell lines.

EGFR Signaling Pathway and Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that drive cell proliferation, survival, and metastasis. The RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways are two major downstream signaling axes. Kinase inhibitors derived from scaffolds like this compound typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of these downstream pathways.

Experimental Protocols for Biological Evaluation

The characterization of novel compounds derived from this compound necessitates robust and standardized biological assays.

In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against the EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound in kinase reaction buffer.

-

In a 384-well plate, add the EGFR enzyme to each well (except for the negative control).

-

Add the diluted test compound to the respective wells and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent and a microplate reader.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., A549, HepG2, HCT-116)

-

Cell culture medium and supplements (e.g., FBS, antibiotics)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

IC₅₀ values are calculated from the dose-response curves.[4][5]

Conclusion

This compound is a high-value starting material in medicinal chemistry, offering a direct route to the synthesis of complex heterocyclic structures with significant therapeutic potential. Its application in the development of kinase inhibitors, particularly those targeting the EGFR signaling pathway, underscores its importance in the ongoing search for more effective and selective cancer therapies. The synthetic accessibility of this building block, combined with the proven biological activity of its derivatives, ensures its continued relevance for researchers and drug development professionals. Future exploration of novel synthetic transformations and the biological evaluation of new derivatives will undoubtedly unlock further therapeutic opportunities.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. MTT assay protocol | Abcam [abcam.com]

An In-depth Technical Guide to the Synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 5-amino-2-chloro-4-fluorobenzoate, a key intermediate in pharmaceutical and agrochemical research, and explores the synthesis of its derivatives through various synthetic transformations. This document details experimental protocols, presents quantitative data in structured tables, and visualizes reaction pathways and workflows to support research and development in the chemical sciences.

Synthesis of the Core Compound: this compound

The primary route for the synthesis of this compound involves a two-step process starting from 2-chloro-4-fluoro-5-nitrobenzoic acid. This process includes an initial esterification followed by the reduction of the nitro group.

Experimental Protocol: Synthesis of this compound[1]

Step 1: Esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid

A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (13.2 g, 60 mmol) in methanol (100 mL) containing sulfuric acid (0.5 mL) is heated to reflux for 6 hours. After cooling to 25°C, ethyl acetate (200 mL) and water (300 mL) are added. The organic layer is separated, washed with saturated sodium carbonate solution and brine, dried over anhydrous sodium sulfate, and filtered.

Step 2: Reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

To the filtered ethyl acetate solution from the previous step, 10% Palladium on activated carbon (0.5 g) is carefully added. The mixture is then hydrogenated under a hydrogen atmosphere (1 atm) for 12 hours. Upon completion of the reaction, the mixture is filtered, and the solvent is removed by rotary evaporation to yield this compound.

Quantitative Data for the Synthesis of the Core Compound

| Parameter | Value | Reference |

| Starting Material | 2-chloro-4-fluoro-5-nitrobenzoic acid | [1] |

| Yield | 10.5 g (86%) | [1] |

| Purity | 99% | [2] |

| Appearance | White to off-white powder | [2] |

Spectroscopic Data

-

¹H NMR (400MHz, CDCl₃): δ 7.32 (d, J=9.2Hz, 1H), 7.10 (d, J=10.4Hz, 1H), 3.90 (s, 3H)[1].

Derivatization of this compound

The amino group of this compound serves as a versatile handle for a variety of derivatization reactions, enabling the synthesis of a diverse range of compounds with potential biological activity. Key transformations include N-acylation, amide bond formation, Suzuki coupling, and the synthesis of heterocyclic systems such as quinazolines and pyrimidines.

N-Acylation

N-acylation of the amino group can be achieved using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This modification is useful for introducing a variety of functional groups and altering the electronic properties of the molecule.

General Experimental Protocol for N-Acylation:

To a solution of this compound in a suitable solvent (e.g., dichloromethane, pyridine), an acylating agent (e.g., acetyl chloride, benzoyl chloride) and a base (e.g., triethylamine, pyridine) are added. The reaction is typically stirred at room temperature until completion. The product is then isolated by extraction and purified by chromatography or recrystallization.

Amide Bond Formation

The amino group can participate in amide bond formation with carboxylic acids using standard coupling reagents.

General Experimental Protocol for Amide Bond Formation:

A mixture of this compound, a carboxylic acid, a coupling agent (e.g., DCC, EDC), and a base (e.g., DMAP) in an appropriate solvent (e.g., DMF, DCM) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up to isolate the desired amide derivative.

Suzuki Coupling

The chloro-substituent on the aromatic ring can be utilized in palladium-catalyzed Suzuki cross-coupling reactions with boronic acids to form C-C bonds, leading to biaryl derivatives.

General Experimental Protocol for Suzuki Coupling:

A mixture of this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., toluene/water, dioxane/water) is heated under an inert atmosphere. After completion, the reaction is cooled, and the product is extracted and purified.

Synthesis of Quinazoline Derivatives

The amino and ester functionalities of this compound make it a suitable precursor for the synthesis of quinazoline derivatives, which are known for their broad range of biological activities.

General Experimental Protocol for Quinazoline Synthesis:

This compound can be reacted with a formamide equivalent or a nitrile in the presence of a suitable catalyst and reaction conditions to construct the quinazoline ring system.

Synthesis of Pyrimidine Derivatives

Similarly, the core compound can be used as a building block for the synthesis of pyrimidine derivatives through condensation reactions with appropriate precursors.

General Experimental Protocol for Pyrimidine Synthesis:

Reaction of this compound with a 1,3-dicarbonyl compound or its equivalent in the presence of a condensing agent can lead to the formation of a pyrimidine ring.

Visualizations of Synthetic Pathways and Workflows

Synthesis of this compound

Caption: Synthesis of the core compound.

General Derivatization Pathways

Caption: Overview of derivatization pathways.

Experimental Workflow for Derivative Synthesis

References

- 1. 5-AMino-2-chloro-4-fluoro-benzoic acid Methyl ester synthesis - chemicalbook [chemicalbook.com]

- 2. EP1928857A1 - Method for preparing (3-chloro-4-fluorophenyl)-(4-fluoro-4-{[(5methyl-pyrimidin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl)-methanone and novel intermediate pyrimidine derivatives - Google Patents [patents.google.com]

Technical Guide: Biological Activity of Methyl 5-amino-2-chloro-4-fluorobenzoate Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Para-aminobenzoic acid (PABA) and its derivatives are established as versatile scaffolds in medicinal chemistry, forming the basis for a wide range of therapeutic agents.[1][2][3] The structural adaptability of the aminobenzoic acid core, which allows for substitutions on the aromatic ring as well as modifications of the amino and carboxyl groups, makes it a valuable building block in drug discovery.[1] This guide focuses on the biological activities of analogs of Methyl 5-amino-2-chloro-4-fluorobenzoate, a halogenated PABA derivative. While data on the specific biological activity of this compound itself is limited in the public domain, numerous analogs bearing substitutions such as chloro, fluoro, and various ester and amide functionalities have demonstrated significant biological potential, particularly as anticancer and antimicrobial agents.[1][3][4][5]

The introduction of halogen atoms, such as fluorine and chlorine, into pharmacologically active molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[4][5] This guide provides a consolidated overview of the quantitative biological data, experimental methodologies, and potential mechanisms of action for analogs of this compound, aiming to serve as a comprehensive resource for researchers in the field.

Quantitative Biological Activity Data

The biological activities of various analogs of this compound have been evaluated against numerous cancer cell lines and microbial strains. The following tables summarize the key quantitative data from these studies.

Anticancer Activity

The cytotoxic effects of several aminobenzoic acid derivatives have been quantified, typically as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound/Analog Description | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |

| PABA-NO (a diazeniumdiolate of N-methyl-p-aminobenzoic acid) | OVCAR-3 (Ovarian) | NCI 51-Cell Line Screen | 9.8 (Mean GI50) | [6] |

| PABA-NO Analog 6b | 51 Human Cancer Cell Lines | NCI 51-Cell Line Screen | 23 (Mean GI50) | [6] |

| PABA-NO Analog 6c | 51 Human Cancer Cell Lines | NCI 51-Cell Line Screen | 68 (Mean GI50) | [6] |

| Chloro anilinoquinoline derivative | MCF-7 (Breast) | Not Specified | 3.42 | [1] |

| Chloro anilinoquinoline derivative | A549 (Lung) | Not Specified | 5.97 | [1] |

| Acrylamide-PABA analog 4j | MCF-7 (Breast) | Not Specified | 1.83 | [7] |

| 4-(5-Amino-3-(methylthio)-1H-1,2,4-triazol-1-yl)benzoic acid derivative 14 | MCF-7 (Breast) | MTT Assay | 15.6 | [8] |

| 4-N-(p-chlorophenyl)sulfonamide-4-aminobenzoic acid | HT-29 (Colon) | SRB Assay | 3.9 | [8] |

| Schiff bases of PABA | HepG2 (Liver) | Not Specified | ≥ 15.0 | [3] |

Antimicrobial Activity

The antimicrobial potential of aminobenzoic acid analogs is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Analog Description | Microbial Strain | MIC (µM) | Reference |

| Schiff bases of PABA | Methicillin-resistant Staphylococcus aureus (MRSA) | from 15.62 | [3] |

| Schiff bases of PABA | Mycobacterium species | ≥ 62.5 | [3] |

| Schiff bases of PABA | Fungal strains | ≥ 7.81 | [3] |

| N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (11) | Bacillus subtilis | 2.11 | [9] |

| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (5) | Candida albicans | 1.81 | [9] |

| N'-(4-bromo benzylidene)-4-(benzylidene amino)benzohydrazide (5) | Aspergillus niger | 1.81 | [9] |

| Fluorinated 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives (2-5, 7-10) | Staphylococcus strains | 32 µg/mL | [4] |

Experimental Protocols

This section details the standard methodologies used to evaluate the biological activities of the subject compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[10][11] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[10]

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).[11] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[12]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[12][13]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility: Broth Microdilution Method (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.[15][16]

Protocol:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[16]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[15] This is typically further diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[16][17]

-

Inoculation: Add a defined volume of the standardized inoculum to each well of the microtiter plate.[16] Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.[16][18]

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[15]

Visualizations: Workflows and Pathways

Experimental Workflow for Synthesis and Screening

The following diagram illustrates a typical workflow for the synthesis of novel aminobenzoic acid analogs and their subsequent biological evaluation.

References

- 1. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents [mdpi.com]

- 4. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02384J [pubs.rsc.org]

- 8. preprints.org [preprints.org]

- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Methods | MI [microbiology.mlsascp.com]

- 15. apec.org [apec.org]

- 16. microbe-investigations.com [microbe-investigations.com]

- 17. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. emedicine.medscape.com [emedicine.medscape.com]

Methodological & Application

Application Notes and Protocols for Methyl 5-amino-2-chloro-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis and subsequent reactions of Methyl 5-amino-2-chloro-4-fluorobenzoate, a key intermediate in the synthesis of agrochemicals and a potential building block for pharmaceutical compounds.

Synthesis of this compound

The primary route for the synthesis of this compound involves the reduction of its corresponding nitro precursor, Methyl 2-chloro-4-fluoro-5-nitrobenzoate.

Experimental Protocol: Reduction of Methyl 2-chloro-4-fluoro-5-nitrobenzoate

Materials:

-

Methyl 2-chloro-4-fluoro-5-nitrobenzoate

-

Methanol (CH₃OH)

-

Sulfuric Acid (H₂SO₄)

-

Ethyl acetate

-

Deionized water

-

Saturated Sodium Carbonate (Na₂CO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

10% Palladium on activated carbon (Pd/C)

-

Hydrogen gas (H₂)

Procedure:

-

A solution of 2-chloro-4-fluoro-5-nitrobenzoic acid (13.2g, 60mmol), methanol (100mL), and sulfuric acid (0.5mL) is heated to reflux for 6 hours.[1]

-

The reaction mixture is then cooled to 25°C.

-

Ethyl acetate (200mL) and water (300mL) are added to the reaction solution.

-

The ethyl acetate layer is separated, washed with saturated Na₂CO₃ solution and brine, and then dried over anhydrous Na₂SO₄.

-

The solution is filtered, and 10% Pd/C (0.5g) is carefully added.

-

The mixture is hydrogenated at 1 atm for 12 hours.

-

Upon completion of the reaction, the mixture is filtered.

-

The solvent is removed using rotary evaporation to yield this compound.

Quantitative Data Summary:

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) |

| 2-chloro-4-fluoro-5-nitrobenzoic acid | 219.55 | 13.2 | 60 |

| Methanol | 32.04 | - | - |

| Sulfuric Acid | 98.08 | - | - |

| 10% Palladium on carbon | - | 0.5 | - |

| Product | Molar Mass ( g/mol ) | Yield (g) | Yield (%) |

| This compound | 203.60 | 10.5 | 86 |

Application in Agrochemical Synthesis: Intermediate for Saflufenacil

This compound is a crucial intermediate in the synthesis of the herbicide Saflufenacil.[2] A key step involves the reaction with ethyl trifluoroacetoacetate.

Experimental Protocol: Reaction with Ethyl Trifluoroacetoacetate

This protocol describes the initial step in the formation of the pyrimidinedione ring system of Saflufenacil.

Materials:

-

This compound

-

Ethyl trifluoroacetoacetate

-

Toluene

-

Sodium hydroxide

-

1 mol/L Hydrochloric acid

Procedure:

-

Dissolve 100g of this compound and 108g of ethyl trifluoroacetoacetate in 500ml of toluene.[3]

-

Add 9.8g of sodium hydroxide to the solution.[3]

-

Heat the reaction mixture to 100°C and maintain for 2 hours.[3]

-

After cooling to room temperature, wash the mixture with 1 mol/L dilute hydrochloric acid.[3]

-

Separate the organic layer, dry it, and concentrate to obtain the intermediate product.[3]

Quantitative Data Summary:

| Reactant | Amount (g) |

| This compound | 100 |

| Ethyl trifluoroacetoacetate | 108 |

| Toluene | 500ml |

| Sodium hydroxide | 9.8 |

| Product | Yield (g) |

| Intermediate (1) | 150.1 |

Potential Application in Medicinal Chemistry: Synthesis of Quinazolines

Substituted anthranilates, such as this compound, are valuable starting materials for the synthesis of quinazoline and quinazolinone derivatives. These scaffolds are present in numerous biologically active compounds. A general approach involves the condensation of the amino group with a suitable carbonyl-containing compound, followed by cyclization.

General Experimental Workflow for Quinazoline Synthesis

References

Application Note: Spectroscopic Characterization of Methyl 5-amino-2-chloro-4-fluorobenzoate

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the interpretation of Nuclear Magnetic Resonance (NMR) data for Methyl 5-amino-2-chloro-4-fluorobenzoate. It includes predicted ¹H and ¹³C NMR data, a comprehensive experimental protocol for data acquisition, and a structural representation.

Introduction

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. As a key intermediate, its structural confirmation is paramount. NMR spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This application note presents the predicted NMR data for this compound and a standardized protocol for its experimental verification.

Predicted NMR Data

Due to the absence of publicly available experimental NMR data for this compound, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established increments for substituents on a benzene ring and analysis of similar structures.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| H-3 | ~ 7.5 - 7.8 | Doublet (d) | ~ 8 - 10 | Aromatic Proton |

| H-6 | ~ 6.5 - 6.8 | Doublet (d) | ~ 6 - 8 | Aromatic Proton |

| NH₂ | ~ 3.8 - 4.5 | Broad Singlet (br s) | - | Amino Protons |

| OCH₃ | ~ 3.9 | Singlet (s) | - | Methyl Protons |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~ 165 - 168 |

| C-4 (C-F) | ~ 155 - 160 (d, ¹JCF ≈ 240-250 Hz) |

| C-5 (C-NH₂) | ~ 145 - 150 |

| C-1 | ~ 130 - 135 |

| C-2 (C-Cl) | ~ 120 - 125 |

| C-3 | ~ 115 - 120 (d, ²JCF ≈ 20-25 Hz) |

| C-6 | ~ 105 - 110 (d, ²JCF ≈ 20-25 Hz) |

| OCH₃ | ~ 52 - 54 |

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

3.2. NMR Spectrometer Setup

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and match the probe for ¹H and ¹³C frequencies.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

3.3. ¹H NMR Data Acquisition

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

3.4. ¹³C NMR Data Acquisition

-

Pulse Program: Proton-decoupled pulse program.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

3.5. Data Processing

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption line shapes.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Perform peak picking for both ¹H and ¹³C NMR spectra.

Visualization

4.1. Chemical Structure and Atom Numbering

The following diagram illustrates the chemical structure of this compound with the IUPAC numbering convention used for NMR assignments.

Caption: Chemical structure of this compound.

4.2. Experimental Workflow

The logical flow for the characterization of this compound via NMR spectroscopy is depicted below.

Caption: Workflow for NMR data acquisition and analysis.

Application Note and Protocol: Determination of the Solubility of Methyl 5-amino-2-chloro-4-fluorobenzoate in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.